molecular formula C9H7N3O3 B11894189 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid CAS No. 859155-80-9

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid

Katalognummer: B11894189
CAS-Nummer: 859155-80-9
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: SJOURFJMHLKRHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C9H7O3N3. It contains an oxadiazole ring fused with an isonicotinic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with isonicotinic acid derivatives under oxidative conditions. The reaction is often facilitated by the presence of catalysts such as iodine or other oxidizing agents .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is unique due to its combination of the oxadiazole ring and isonicotinic acid moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

859155-80-9

Molekularformel

C9H7N3O3

Molekulargewicht

205.17 g/mol

IUPAC-Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-11-8(12-15-5)7-4-6(9(13)14)2-3-10-7/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

SJOURFJMHLKRHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NO1)C2=NC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.